Anemarrhenasaponin A2

Description

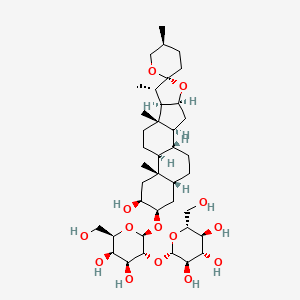

Structure

2D Structure

Properties

Molecular Formula |

C39H64O14 |

|---|---|

Molecular Weight |

756.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |

InChI Key |

ZGVRGXGXZKITGK-OVTRSHBNSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Anemarrhenasaponin A2 chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin A2, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its pharmacological properties. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and biological activities. It includes a summary of its physicochemical properties, a detailed experimental protocol for its isolation and purification, and an exploration of its mechanisms of action, particularly its effects on the P2Y12, NF-κB, and COX-2 signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex steroidal saponin with the molecular formula C₃₉H₆₄O₁₄ and a molecular weight of 756.92 g/mol . The structure consists of a spirostanol aglycone linked to a trisaccharide chain. The complete stereochemistry is defined by its InChI identifier: InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1.

A 2D representation of the chemical structure of this compound is provided below:

(A 2D chemical structure diagram of this compound will be generated here based on the SMILES notation: C[C@@]12[C@]3([H])--INVALID-LINK--C)[C@H]3C">C@([H])C[C@@]1([H])[C@@]5([H])--INVALID-LINK--O)O[C@H]7--INVALID-LINK--CO)O)O)O[C@@H]8O--INVALID-LINK--O)O)CO)([H])CC5)C">C@([H])CC2)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 117210-12-5 | [1] |

| Molecular Formula | C₃₉H₆₄O₁₄ | [1] |

| Molecular Weight | 756.92 g/mol | [1] |

| Melting Point | Not available | [2] |

| Optical Rotation | Not available |

Table 2: ¹H and ¹³C NMR Spectroscopic Data

No comprehensive, experimentally determined and assigned ¹H and ¹³C NMR data table for this compound was identified in the searched literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation and purification of this compound from the rhizomes of Anemarrhena asphodeloides, based on common phytochemical extraction techniques. Specific details may vary between different research groups.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the saponins.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with saponins, is collected.

-

Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC on an ODS column using a gradient of acetonitrile and water as the mobile phase.

-

Identification: The purified compound is identified as this compound by comparison of its spectroscopic data (MS, ¹H-NMR, and ¹³C-NMR) with literature values.

Biological Activity and Signaling Pathways

This compound exhibits significant antiplatelet and anti-inflammatory activities through the modulation of several key signaling pathways.

Inhibition of Platelet Aggregation via P2Y12 Receptor

This compound is a potent inhibitor of ADP-induced platelet aggregation.[3] It exerts this effect by directly targeting the P2Y12 receptor, a G-protein coupled receptor crucial for platelet activation. This compound binds to the P2Y12 receptor with a high affinity (Kd of 2.4 nM), which prevents the activation of the associated Gi protein.[4] This inhibition disrupts the downstream signaling cascade that leads to platelet aggregation.

Anti-inflammatory Effects via NF-κB Pathway

This compound demonstrates anti-inflammatory properties by suppressing the NF-κB signaling pathway.[4] A key mechanism of this suppression is the reduction of the nuclear translocation of the p65 subunit of NF-κB by 71% at a concentration of 20 μM.[4] By preventing the translocation of p65 to the nucleus, this compound inhibits the transcription of pro-inflammatory genes.

Downregulation of COX-2 Expression

The anti-inflammatory effects of this compound are also attributed to its ability to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease COX-2 expression by 58%.[4] The precise mechanism by which it regulates COX-2 expression at the transcriptional level is an area of ongoing research.

Conclusion

This compound is a promising natural product with well-defined antiplatelet and anti-inflammatory activities. Its mechanisms of action involve the targeted inhibition of the P2Y12 receptor and the suppression of the NF-κB and COX-2 signaling pathways. While its therapeutic potential is evident, further research is required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to establish a complete spectroscopic profile, including comprehensive NMR data. This technical guide provides a solid foundation for future investigations into this pharmacologically active saponin.

References

Anemarrhenasaponin A2: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhenasaponin A2, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, is a compound of growing interest in the scientific community. Possessing notable biological activities, including anti-platelet aggregation and anti-inflammatory effects, it presents a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, supplemented with detailed experimental protocols and visual representations of its known signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid powder.[1][2] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₄O₁₄ | [3] |

| Molecular Weight | 756.92 g/mol | [3][4] |

| CAS Number | 117210-12-5 | [4][5] |

| Appearance | White to off-white solid | [1][2] |

| Storage Conditions | Sealed in a dry environment, store in freezer under -20°C | [4] |

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and biological testing. It exhibits good solubility in dimethyl sulfoxide (DMSO) and methanol.[3] However, it has low aqueous solubility, which can present challenges for in vivo applications and necessitates the use of appropriate solubilizing agents or formulation strategies.[3]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Water | Low Solubility |

| Ethanol | Data not readily available |

Experimental Protocols

Extraction and Isolation of this compound from Anemarrhena asphodeloides Rhizomes

A general procedure for the isolation of steroidal saponins from Anemarrhena asphodeloides involves solvent extraction followed by chromatographic purification. While a specific, detailed protocol for this compound is not widely published, a representative methodology can be outlined as follows:

Objective: To extract and isolate this compound from the dried rhizomes of Anemarrhena asphodeloides.

Materials:

-

Dried and powdered rhizomes of Anemarrhena asphodeloides

-

70% Ethanol

-

n-Butanol

-

Water

-

Silica gel for column chromatography

-

Macroporous resin

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., chloroform, methanol, water gradients)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: The powdered rhizomes are extracted with 70% ethanol at room temperature with agitation for a specified period. The extraction is typically repeated multiple times to ensure maximum yield. The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated.

-

Column Chromatography: The crude saponin extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol-water to separate the different saponin components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Macroporous Resin Chromatography: Fractions containing this compound are further purified using macroporous resin chromatography to remove pigments and other impurities.

-

Preparative HPLC: The final purification of this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient of methanol and water.

-

Lyophilization: The purified this compound fractions are pooled, concentrated, and lyophilized to obtain a pure, dry powder.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To analyze the purity of an this compound sample.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong UV chromophore).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 10-20 µL.

-

Detector: RID or ELSD.

In Vitro Anti-Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on ADP-induced platelet aggregation.[6][7][8]

Materials:

-

This compound

-

Adenosine diphosphate (ADP)

-

Platelet-rich plasma (PRP) obtained from fresh human or animal blood

-

Platelet-poor plasma (PPP)

-

Saline solution

-

Aggregometer

Procedure:

-

PRP Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP. PPP is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

Assay Protocol:

-

The aggregometer is calibrated with PPP (100% aggregation) and PRP (0% aggregation).

-

Aliquots of PRP are pre-warmed to 37°C in the aggregometer cuvettes with a stirring bar.

-

A solution of this compound at various concentrations (or vehicle control) is added to the PRP and incubated for a short period (e.g., 5 minutes).

-

Platelet aggregation is induced by adding a standard concentration of ADP.

-

The change in light transmission is recorded over time to measure the extent of platelet aggregation.

-

-

Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control.

In Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.[9][10]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for p65, phospho-p65, and a loading control like β-actin).

Procedure:

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total p65 and phosphorylated p65. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated p65 to total p65 is calculated to determine the level of NF-κB activation.

In Vitro Anti-Inflammatory Assay: Suppression of COX-2 Expression

Objective: To assess the effect of this compound on the expression of cyclooxygenase-2 (COX-2) mRNA in stimulated macrophages.[11][12][13][14]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers for COX-2 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system and reagents (e.g., SYBR Green)

Procedure:

-

Cell Culture and Treatment: Similar to the NF-κB assay, RAW 264.7 cells are pre-treated with this compound followed by stimulation with LPS. The incubation time for assessing mRNA expression is typically longer (e.g., 4-6 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Real-Time PCR (RT-PCR): The expression of COX-2 mRNA is quantified by real-time PCR using specific primers for COX-2 and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of COX-2 mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to that in LPS-stimulated control cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in platelet aggregation and inflammation.

Inhibition of Platelet Aggregation via P2Y12 Receptor Antagonism

This compound has been shown to inhibit ADP-induced platelet aggregation. This effect is attributed to its interaction with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface that plays a crucial role in amplifying and sustaining platelet activation. By acting as an antagonist at the P2Y12 receptor, this compound prevents the downstream signaling cascade that leads to platelet aggregation.

Caption: Inhibition of the P2Y12 signaling pathway by this compound.

Anti-Inflammatory Effects through Inhibition of NF-κB and COX-2 Signaling

The anti-inflammatory properties of this compound are mediated, at least in part, through the suppression of the NF-κB and COX-2 signaling pathways. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of COX-2 and reducing the production of inflammatory prostaglandins.

Caption: Anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural product with well-defined physicochemical characteristics and significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals, offering detailed information on its properties, solubility, and methods for its study. The elucidated mechanisms of action, particularly its role as a P2Y12 receptor antagonist and an inhibitor of the NF-κB and COX-2 pathways, highlight its therapeutic potential. Further research, including more detailed in vivo studies and formulation development to address its low aqueous solubility, is warranted to fully explore the clinical applications of this intriguing saponin.

References

- 1. Anemarsaponin C CAS#: 185432-00-2 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. 117210-12-5|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of cyclooxygenase-2 (COX-2) mRNA in human colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Anemarrhenasaponin A2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Anemarrhenasaponin A2, a steroidal saponin found in the medicinal plant Anemarrhena asphodeloides. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential therapeutic applications of this compound.

Introduction

This compound is a spirostanol steroidal saponin that has garnered significant interest for its diverse pharmacological activities. It is primarily isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a long history of use in traditional medicine. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the development of novel therapeutic agents. This guide details the currently understood enzymatic steps, from primary metabolites to the final complex glycoside, based on available scientific literature.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three major stages:

-

Formation of the Isoprenoid Precursor: The pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways in the plant cell.

-

Assembly and Cyclization of the Steroidal Aglycone: The IPP and DMAPP units are sequentially condensed to form the C30 triterpenoid squalene. Squalene then undergoes epoxidation and cyclization to form the fundamental steroidal skeleton. Subsequent modifications, including hydroxylation and oxidation reactions, lead to the formation of the specific aglycone of this compound, sarsasapogenin.

-

Glycosylation of the Aglycone: The final stage involves the sequential attachment of sugar moieties to the sarsasapogenin core by specific UDP-glycosyltransferases (UGTs), resulting in the formation of this compound.

The overall biosynthetic pathway is depicted in the following diagram:

Formation of the Sarsasapogenin Aglycone

The biosynthesis of the aglycone, sarsasapogenin, begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a key intermediate in phytosterol biosynthesis.[1][2] Cycloartenol then undergoes a series of enzymatic modifications, including demethylations, isomerizations, and reductions, to yield cholesterol.[2] While the precise enzymatic steps from cholesterol to sarsasapogenin in Anemarrhena asphodeloides have not been fully elucidated, it is hypothesized to involve a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s).[2] These modifications are crucial for establishing the characteristic spirostanol structure of sarsasapogenin.

Glycosylation of Sarsasapogenin

The final and critical step in the biosynthesis of this compound is the glycosylation of the sarsasapogenin aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add sugar residues to the C-3 hydroxyl group of the aglycone. The sugar chain of this compound consists of a branched trisaccharide. While a C-glycosyltransferase (AaCGT) with some O-glycosylation activity has been identified in Anemarrhena asphodeloides, the specific UGTs responsible for the complete glycosylation of sarsasapogenin to form this compound remain to be definitively characterized.[1]

Quantitative Data

Quantitative analysis of saponins in Anemarrhena asphodeloides provides valuable information for understanding the metabolic flux through the biosynthetic pathway and for quality control of medicinal preparations. The following table summarizes representative quantitative data for major saponins found in the rhizomes of Anemarrhena asphodeloides.

| Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Timosaponin AIII | 1.5 - 5.0 | HPLC-UV | [3] |

| Timosaponin BII | 0.8 - 3.0 | HPLC-UV | [3] |

| Anemarrhenasaponin I | 0.5 - 2.0 | LC-MS/MS | [4] |

| This compound | Not explicitly quantified | - | - |

Note: The concentration of this compound has not been consistently reported in quantitative studies, highlighting a need for further analytical research.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Identification and Functional Characterization of Biosynthetic Genes

A common workflow for identifying and characterizing the genes involved in the biosynthesis of this compound is depicted below. This typically involves transcriptomic analysis to identify candidate genes, followed by heterologous expression and in vitro enzyme assays to confirm their function.

Protocol for a Typical UGT Enzyme Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant UGT enzyme, the aglycone substrate (e.g., sarsasapogenin), and the sugar donor (UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Initiation of Reaction: Start the reaction by adding the UDP-sugar and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Product Extraction: Extract the glycosylated product from the reaction mixture using an appropriate organic solvent.

-

Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the glycosylated product and to quantify the reaction yield.

Quantification of this compound in Plant Material

The following workflow outlines a general procedure for the quantification of this compound from Anemarrhena asphodeloides rhizomes.

Detailed HPLC-MS/MS Protocol for Saponin Analysis:

-

Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

-

Column: A C18 reversed-phase column is typically used for the separation of steroidal saponins.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode is commonly employed. Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific saponins.

Future Perspectives

While significant progress has been made in understanding the biosynthesis of steroidal saponins, the specific enzymes involved in the later steps of this compound formation in Anemarrhena asphodeloides require further investigation. Future research should focus on:

-

Identification and functional characterization of the specific CYP450s and UGTs involved in the biosynthesis of this compound through a combination of transcriptomics, proteomics, and in vitro enzymatic assays.

-

Elucidation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound in the plant.

-

Metabolic engineering of microbial or plant systems for the sustainable and high-yield production of this compound and its derivatives.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic pathway of this compound and to harness its therapeutic potential.

References

Anemarrhenasaponin A2 and its Analogs: A Technical Guide to their Mechanism of Action in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platelet aggregation is a critical process in hemostasis and thrombosis. Thromboxane A2 (TxA2) is a potent mediator of platelet activation, playing a central role in the amplification of the initial platelet response. Timosaponin AIII, a natural product extracted from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant antiplatelet and antithrombotic effects.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Timosaponin AIII, focusing on its interaction with the TxA2 signaling pathway. The available data indicates that Timosaponin AIII acts as a selective antagonist of the thromboxane A2 receptor (TP receptor), preferentially inhibiting the Gq-mediated signaling cascade.[3][4] This inhibition effectively curtails downstream events such as phospholipase C (PLC) and protein kinase C (PKC) activation, ultimately leading to a reduction in platelet aggregation.[3]

Core Mechanism of Action: Targeting the Thromboxane A2 Receptor

Timosaponin AIII exerts its antiplatelet effects not by inhibiting the production of TxA2, but by blocking its receptor, the TP receptor.[3][4] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by TxA2, initiates a cascade of intracellular events leading to platelet activation and aggregation.[5][6]

The primary signaling pathway initiated by the TP receptor involves the activation of the Gq class of G proteins.[3] Timosaponin AIII has been identified as a potent inhibitor of this Gq-mediated signaling.[1][2][3]

Signaling Pathway Downstream of the TP Receptor

Activation of the TP receptor by an agonist like the stable TxA2 analog U46619 leads to the dissociation of the Gq protein alpha subunit. This subunit then activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).

The rise in intracellular Ca2+ and the activation of PKC are critical for subsequent platelet responses, including granule secretion (releasing further agonists like ADP) and the conformational change of integrin αIIbβ3, which is necessary for platelet aggregation.

Timosaponin AIII's preferential targeting of the Gq-mediated PLC/PKC signaling pathway effectively blocks these downstream events, thereby inhibiting platelet aggregation.[3]

Caption: Timosaponin AIII inhibits platelet aggregation by targeting Gq-mediated signaling.

Quantitative Data on Antiplatelet Activity

The inhibitory effects of various saponins from Anemarrhena asphodeloides on platelet aggregation have been quantified in several studies.

| Compound | Agonist | Assay System | IC50 / Inhibition | Reference |

| Timosaponin AIII | U46619 (TxA2 analog) | Rat Platelet Aggregation | Potent inhibitor (specific IC50 not stated) | [3] |

| Timosaponin AIII | ADP | Human Platelet Aggregation | Strongest effect among tested saponins | [7] |

| Timosaponin B-II | ADP | In vitro | Potent, dose-dependent inhibition (20-80 mg/mL) | [8] |

| Anemarsaponin B | PAF | Rabbit Platelet Aggregation | Inhibitory effect observed | [9] |

| Various Saponins | - | Human Blood | All tested saponins showed remarkable inhibiting effect | [10] |

Experimental Protocols

Platelet Aggregation Assay (as described for Timosaponin AIII)

Objective: To assess the inhibitory effect of a test compound on agonist-induced platelet aggregation.

Materials:

-

Washed rat platelets

-

Platelet aggregometer

-

Agonist: U46619 (a stable TxA2 analog)

-

Test Compound: Timosaponin AIII

-

Tyrode's buffer

Procedure:

-

Preparation of Washed Platelets:

-

Draw whole blood from rats into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma (PRP).

-

Treat PRP with a prostaglandin E1 (PGE1) solution to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Wash the platelet pellet with Tyrode's buffer containing PGE1 and apyrase.

-

Resuspend the washed platelets in Tyrode's buffer to the desired concentration.

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with stirring.

-

Add the test compound (Timosaponin AIII) or vehicle control and incubate for a specified period.

-

Initiate platelet aggregation by adding the agonist (U46619).

-

Monitor the change in light transmittance for a defined period (typically 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.

-

Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.

-

Caption: A typical workflow for assessing the antiplatelet activity of a test compound.

In Vivo Antithrombotic Effects

In addition to its in vitro antiplatelet activity, Timosaponin AIII has demonstrated significant antithrombotic effects in vivo.[3] Studies have shown that it can prolong tail bleeding time and reduce mortality in models of acute pulmonary thromboembolism, as well as decrease the weight of venous thrombi.[3] These findings suggest that the mechanism of action observed in vitro translates to a tangible therapeutic effect in a living system.

Conclusion and Future Directions

The available evidence strongly suggests that Timosaponin AIII, a key saponin from Anemarrhena asphodeloides, is a promising antiplatelet agent that functions by selectively antagonizing the TP receptor and inhibiting the Gq-mediated signaling pathway. While direct evidence for Anemarrhenasaponin A2 is lacking, the detailed understanding of Timosaponin AIII's mechanism provides a valuable framework for future research into this and other related saponins.

Future investigations should focus on:

-

Directly assessing the antiplatelet activity and mechanism of action of purified this compound.

-

Conducting comparative studies of different saponins from Anemarrhena asphodeloides to establish structure-activity relationships.

-

Further elucidating the potential for these compounds in the development of novel antithrombotic therapies.

By building upon the knowledge of Timosaponin AIII's effects, the scientific community can further explore the therapeutic potential of the rich diversity of natural compounds found in medicinal plants like Anemarrhena asphodeloides.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 3. Timosaponin AIII induces antiplatelet and antithrombotic activity via Gq-mediated signaling by the thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 7. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiplatelet and antithrombotic activities of timosaponin B-II, an extract of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new active steroidal saponin from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of six steroidal saponins isolated from anemarrhenae rhizoma on platelet aggregation and hemolysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemarrhenasaponin A2: A Technical Guide to its Anti-inflammatory Signaling Pathways

Note: Initial research indicates that the primary anti-inflammatory steroidal saponin isolated from Anemarrhena asphodeloides is widely identified in scientific literature as Anemarsaponin B . This document will focus on the known signaling pathways of Anemarsaponin B, which is presumed to be the compound of interest for this technical guide.

Introduction

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. The steroidal saponin Anemarsaponin B (ASB), isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant anti-inflammatory properties. In preclinical studies, ASB has been shown to suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This technical guide provides an in-depth overview of the core signaling pathways modulated by Anemarsaponin B, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and professionals in drug development.

Core Anti-inflammatory Mechanism

Anemarsaponin B exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In the context of an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), ASB intervenes at critical points in these pathways to prevent the transcription of pro-inflammatory genes.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for inducing the expression of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. ASB has been shown to potently inhibit this pathway. The mechanism involves preventing the degradation of the inhibitory protein IκB-α. By blocking the phosphorylation of IκB-α, ASB ensures it remains bound to the p65 subunit of NF-κB in the cytoplasm, thereby preventing p65 from translocating to the nucleus to initiate gene transcription[1].

Regulation of the p38 MAPK Signaling Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. Anemarsaponin B specifically targets the p38 MAPK pathway by inhibiting the phosphorylation of upstream kinases, including MAP kinase kinases 3/6 (MKK3/6) and mixed lineage kinase 3 (MLK3)[1]. This upstream inhibition prevents the subsequent activation of p38, which would otherwise contribute to the inflammatory cascade. The evidence suggests that the inhibition of the NF-κB pathway by ASB may occur via this modulation of the p38 MAPK pathway[1].

Data Presentation: Quantitative Effects of Anemarsaponin B

The following tables summarize the dose-dependent inhibitory effects of Anemarsaponin B on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, based on findings from foundational studies[1].

Table 1: Effect of Anemarsaponin B on Pro-inflammatory Enzyme Expression

| Concentration of Anemarsaponin B | iNOS Protein Expression (Relative to LPS Control) | COX-2 Protein Expression (Relative to LPS Control) |

| LPS Only (1 µg/mL) | 100% | 100% |

| ASB (5 µM) + LPS | Dose-dependent reduction | Dose-dependent reduction |

| ASB (10 µM) + LPS | Significant reduction | Significant reduction |

| ASB (20 µM) + LPS | Strong reduction | Strong reduction |

Table 2: Effect of Anemarsaponin B on Pro-inflammatory Cytokine Production

| Concentration of Anemarsaponin B | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Baseline | Baseline |

| LPS Only (1 µg/mL) | Significantly elevated | Significantly elevated |

| ASB (5 µM) + LPS | Dose-dependent decrease | Dose-dependent decrease |

| ASB (10 µM) + LPS | Significant decrease | Significant decrease |

| ASB (20 µM) + LPS | Strong decrease | Strong decrease |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular pathways and experimental procedures.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of Anemarsaponin B.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

After 24 hours of incubation to allow for adherence, the culture medium is replaced.

-

Cells are pre-treated with various concentrations of Anemarsaponin B (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.

-

Cells are incubated for a specified period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and protein expression studies).

-

Western Blot Analysis

-

Objective: To determine the protein levels of iNOS, COX-2, and the phosphorylation status of IκB-α, p65, and p38 MAPK.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκB-α, anti-phospho-p38, anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Assay: The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Detection: The absorbance is read on a microplate reader at the specified wavelength (typically 450 nm).

-

Quantification: A standard curve is generated using recombinant cytokines of known concentrations to calculate the concentration of the cytokines in the samples.

-

Conclusion

Anemarsaponin B, a key bioactive compound from Anemarrhena asphodeloides, demonstrates potent anti-inflammatory activity by targeting the NF-κB and p38 MAPK signaling pathways. It effectively downregulates the expression and production of critical inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for further research and development of Anemarsaponin B as a potential therapeutic agent for inflammatory diseases.

References

Anemarrhenasaponin A2: A Comprehensive Technical Guide to Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin A2, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and oral bioavailability, which are critical determinants of its efficacy and clinical utility. This technical guide provides an in-depth overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, with a particular focus on its oral bioavailability. Detailed experimental methodologies for in-vivo pharmacokinetic studies and analytical quantification are presented, alongside visualizations of its molecular signaling pathways.

Pharmacokinetic Profile

Current research indicates that this compound, like many steroidal saponins, exhibits low oral bioavailability. This is primarily attributed to poor membrane permeability and significant first-pass metabolism, largely mediated by the gut microbiota.

Quantitative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Timosaponin A-III in Sprague-Dawley Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | 120.90 ± 24.97 | - |

| Tmax (h) | 8 | - |

| t1/2 (h) | 9.94 | - |

| AUC (ng·h/mL) | Not Reported | Not Reported |

| Absolute Oral Bioavailability (%) | 9.18 | - |

Data sourced from a study on Timosaponin A-III, a structurally similar saponin[1][2][3].

A study by Wang et al. (2021) on the oral administration of a Rhizoma Anemarrhenae extract to rats provided the following parameters for several related saponins:

Table 2: Pharmacokinetic Parameters of Saponins from Rhizoma Anemarrhenae in Rats Following Oral Administration

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

These ranges indicate slow absorption and excretion for this class of compounds[4][5][6].

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of this compound following oral administration in a rat model.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.

-

Dosing: Animals are fasted overnight (approximately 12 hours) with free access to water before oral administration. This compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a specific dose (e.g., 20 mg/kg)[1][2][3].

-

Blood Collection: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the retro-orbital plexus or tail vein into heparinized tubes[7].

-

Plasma Preparation: Plasma is separated by centrifugation at approximately 4000 rpm for 10 minutes and stored at -80°C until analysis[4].

LC-MS/MS Method for Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.

Table 3: Typical LC-MS/MS Parameters for Saponin Quantification

| Parameter | Description |

| Chromatographic System | Agilent 1290 Infinity LC system or equivalent |

| Mass Spectrometer | AB Sciex Triple Quad 6500 system or equivalent |

| Column | ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for saponins |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard |

Sample Preparation Protocol:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., ginsenoside Re) and 300 µL of acetonitrile to precipitate proteins[4].

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Metabolism

The primary route of metabolism for this compound is through the gut microbiota. Intestinal bacteria hydrolyze the sugar moieties of the saponin, leading to the formation of its aglycone, sarsasapogenin, and other metabolites. This metabolic transformation significantly alters the biological activity and pharmacokinetic profile of the parent compound.

Molecular Mechanisms of Action

This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and cellular homeostasis.

Inhibition of NF-κB and COX-2 Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways[8].

The diagram illustrates that pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory genes, including COX-2. This compound can interfere with this cascade by inhibiting IKK activation and directly inhibiting the enzymatic activity of COX-2, thereby reducing the production of inflammatory prostaglandins.

Conclusion

This compound demonstrates promising pharmacological properties, but its poor oral bioavailability presents a significant challenge for its clinical development. The low absorption and extensive metabolism by gut microbiota are key factors limiting its systemic exposure. Future research should focus on strategies to enhance its oral bioavailability, such as the use of novel drug delivery systems or co-administration with absorption enhancers. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for the rational design of future preclinical and clinical studies to unlock the full therapeutic potential of this natural compound.

References

- 1. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a S...: Ingenta Connect [ingentaconnect.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Identification and pharmacokinetics of saponins in Rhizoma Anemarrhenae after oral administration to rats by HPLC-Q-TOF/MS and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]

- 8. This compound () for sale [vulcanchem.com]

Anemarrhenasaponin A2: A Technical Guide to its Metabolic Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin A2, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered interest for its diverse pharmacological activities. Understanding its metabolic fate and degradation profile is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the biotransformation and degradation of this compound. Due to the limited specific data on this compound, this guide incorporates findings from closely related saponins from the same plant, such as Timosaponin AIII and Timosaponin BII, to present a likely metabolic and degradation profile. The primary metabolic pathway involves extensive presystemic metabolism by the gut microbiota, leading to deglycosylation and the formation of the aglycone, sarsasapogenin. This biotransformation is critical as the metabolites may possess distinct biological activities. This guide details the experimental protocols for studying saponin metabolism and discusses potential degradation pathways under various stress conditions.

Introduction

This compound is a spirostanol steroidal saponin with demonstrated biological activities, including the inhibition of ADP-induced platelet aggregation.[1] Like other saponins, its large molecular weight and hydrophilicity can limit its oral bioavailability. The metabolic transformation, particularly by the gut microbiota, plays a pivotal role in its absorption and the ultimate pharmacological effect of its metabolites. A thorough understanding of these processes is essential for predicting its pharmacokinetic profile, efficacy, and safety in preclinical and clinical development.

Metabolic Fate of this compound

The metabolism of this compound is characterized by poor oral bioavailability and significant first-pass metabolism, primarily mediated by the gut microbiota.

In Vivo Metabolism

Pharmacokinetic studies on saponins from Anemarrhena asphodeloides in rats have revealed low plasma concentrations after oral administration, indicating poor absorption of the parent compounds.[2] The primary metabolic transformation of this compound is believed to be the hydrolytic cleavage of the sugar moieties by bacterial enzymes in the intestine, a process known as deglycosylation. This leads to the formation of its aglycone, sarsasapogenin.[3]

Table 1: Pharmacokinetic Parameters of Major Saponins from Anemarrhena asphodeloides Extract in Rats after Oral Administration [2]

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

Note: This data is for related saponins and is presented to illustrate the general pharmacokinetic profile of Anemarrhena saponins.

In Vitro Metabolism

In vitro fermentation studies using human and rat gut microflora have confirmed that the primary metabolic pathway for saponins is deglycosylation.[4][5] The gut microbiota produces a wide array of enzymes, such as β-glucosidases, that are capable of hydrolyzing the glycosidic bonds of saponins.[6] This process is essential for the generation of the more readily absorbable aglycone, sarsasapogenin.

The metabolic process can be visualized as a stepwise removal of sugar units, ultimately leading to the core aglycone structure.

Degradation of this compound

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products that could impact safety and efficacy. While specific forced degradation data for this compound is not available, studies on other saponins provide insights into their stability under various stress conditions.

Saponin degradation is known to be influenced by factors such as temperature, pH, and humidity.[7] Hydrolysis of the glycosidic bonds is a primary degradation pathway, which can be accelerated by acidic or basic conditions and elevated temperatures.[8][9] The degradation of saponins often follows first-order kinetics.[10]

Table 2: Factors Influencing Saponin Degradation

| Stress Condition | Potential Degradation Pathway |

| Acid/Base Hydrolysis | Cleavage of glycosidic bonds, leading to the formation of sapogenin and sugar moieties.[8] |

| Oxidation | Potential modification of the steroidal backbone or sugar residues. |

| Thermal Stress | Acceleration of hydrolytic degradation.[9][10] |

| Photolytic Stress | Potential for photolytic cleavage of bonds, although less commonly reported for saponins. |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)[2]

This protocol provides a general framework for assessing the pharmacokinetics of Anemarrhena saponins.

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral administration of the test compound (e.g., this compound or saponin extract) suspended in a suitable vehicle.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is collected for analysis.

-

Analytical Method: Quantification of the parent compound and its metabolites is performed using a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis.

In Vitro Metabolism with Human Gut Microbiota (General Protocol)[4][5]

This protocol outlines a general procedure for studying the metabolism of a compound by the gut microbiota.

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human volunteers who have not taken antibiotics for at least three months.

-

Preparation of Fecal Slurry: The fecal sample is homogenized in an anaerobic medium.

-

Incubation: The test compound (this compound) is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Processing: The reaction is quenched, and the samples are extracted to isolate the parent compound and its metabolites.

-

Analysis: The samples are analyzed by HPLC-MS/MS to identify and quantify the metabolites formed.

Signaling Pathways in Saponin Metabolism

Currently, there is no direct evidence in the literature describing specific signaling pathways that regulate the metabolism of this compound. The biotransformation of saponins by gut microbiota is primarily an enzymatic process driven by the metabolic needs of the bacteria and the expression of relevant hydrolytic enzymes. However, the metabolites of this compound, such as sarsasapogenin, may interact with various signaling pathways to exert their pharmacological effects.[3]

Conclusion

The metabolic fate of this compound is predominantly dictated by the enzymatic activity of the gut microbiota, leading to its deglycosylation to sarsasapogenin. This biotransformation is a critical determinant of its bioavailability and the biological activity of its metabolites. While specific quantitative metabolic and degradation data for this compound are yet to be fully elucidated, the information from related saponins provides a strong foundation for predicting its behavior. Further studies focusing specifically on this compound are warranted to provide a more precise understanding of its pharmacokinetic and stability profiles, which will be instrumental in its future development as a therapeutic agent. This guide provides researchers and drug development professionals with a comprehensive overview of the current understanding and the necessary experimental frameworks to further investigate the metabolic fate and degradation of this promising natural product.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro fermentation of a red wine extract by human gut microbiota: changes in microbial groups and formation of phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Anemarrhenasaponin A2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarrhenasaponin A2, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and biological properties of this compound. It includes detailed experimental protocols for its extraction, isolation, and biological evaluation, alongside a summary of key quantitative data. Furthermore, this guide presents visual representations of its known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Discovery and History

This compound is a naturally occurring steroidal saponin first isolated from the rhizomes of the traditional Chinese medicinal herb Anemarrhena asphodeloides Bunge (Liliaceae)[1][2][3]. The rhizome of this plant, known as "Zhi Mu" in traditional Chinese medicine, has a long history of use for its anti-inflammatory and anti-pyretic properties. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques were instrumental in determining its complex molecular structure, which features a steroidal aglycone linked to a sugar moiety[4][5][6][7].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₄O₁₄ | |

| Molecular Weight | 756.92 g/mol | [1] |

| CAS Number | 117210-12-5 | |

| Appearance | White powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in the table below with their corresponding quantitative data.

| Biological Activity | Assay | Cell Line/Model | Result (IC₅₀/EC₅₀) | Reference |

| Antiplatelet Aggregation | ADP-induced platelet aggregation | Human platelets | 12.3 µM | |

| Antioxidant | DPPH radical scavenging | - | 18.7 µM | |

| Neuroprotective | Glutamate-induced cytotoxicity | PC12 cells | - (34% reduction in cell death at 10 µM) | |

| Anticancer | MTT assay | HepG2 cells | 48.2 µM | |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | - (62% reduction in edema at 10 mg/kg) |

Mechanism of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. A significant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound

The general workflow for the extraction and isolation of this compound from the rhizomes of Anemarrhena asphodeloides is depicted below.

Protocol:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by reversed-phase column chromatography (ODS) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Assays

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value is then determined.

-

Cell Culture: PC12 cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Cytotoxicity: Glutamate is added to the wells to induce cytotoxicity, and the cells are incubated for 24-48 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

-

Data Analysis: The protective effect of this compound is expressed as the percentage of cell viability compared to the control group.

-

Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

-

Animal Model: Male Wistar rats are used for this study.

-

Compound Administration: this compound is administered intraperitoneally or orally to the rats.

-

Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make it a valuable candidate for further investigation and potential drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to explore its clinical applications.

References

- 1. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Structural elucidation and total assignment of the 1H and 13C NMR spectra of new chalcone dimers | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on Anemarrhenasaponin A2 Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Anemarrhenasaponin A2 derivatives and related steroidal saponins isolated from Anemarrhena asphodeloides. It includes quantitative data on their anticancer, neuroprotective, and anti-inflammatory effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Core Biological Activities and Quantitative Data

This compound and its derivatives, including the prominent compounds Timosaponin AIII, Timosaponin BII, and their aglycone sarsasapogenin, have demonstrated a wide spectrum of pharmacological activities. These compounds, primarily isolated from the rhizomes of Anemarrhena asphodeloides, are of significant interest for their therapeutic potential.[1][2]

Anticancer Activity

Steroidal saponins from Anemarrhena asphodeloides exhibit significant cytotoxic effects against various cancer cell lines. Timosaponin AIII, in particular, has been shown to be more potent than Timosaponin BII.[3] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[4][5] Structural modifications of sarsasapogenin have led to derivatives with enhanced cytotoxic potency.[4][6]

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| Timosaponin AIII (TAIII) | HCT-15 (Human colorectal cancer) | MTT | 6.1 µM | [1] |

| HepG2 (Human hepatocellular carcinoma) | MTT | 15.41 µM (24h) | [7] | |

| HepG2 | MTT | ~10 µM (48h) | [3] | |

| MCF-7 (Human breast cancer) | MTT | ~10 µM (48h) | [3] | |

| MCF-7 | MTT | 2 µM (48h) | [3] | |

| A549/Taxol (Taxol-resistant lung cancer) | MTT | 5.12 µM | [1][8] | |

| A2780/Taxol (Taxol-resistant ovarian cancer) | MTT | 4.64 µM | [1][8] | |

| Timosaponin BII (TBII) | HL-60 (Human promyelocytic leukemia) | MTT | 15.5 µg/mL | [9][10] |

| Sarsasapogenin | HepG2 | MTT | 42.4 µg/mL (48h) | [2] |

| Sarsasapogenin Derivative 4c | MCF-7 | MTT | 10.66 µM | [6] |

| Sarsasapogenin Derivative 5n | MCF-7 | MTT | 2.95 µM | [4] |

| Unnamed Steroidal Saponin 3 | HepG2 | MTT | 43.90 µM | |

| Timosaponin E1 (Unnamed Saponin 7) | SGC7901 (Human gastric cancer) | MTT | 57.90 µM |

Neuroprotective Activity

Timosaponin AIII has been shown to ameliorate learning and memory deficits, partly through the inhibition of acetylcholinesterase (AChE) and its anti-inflammatory effects in the brain.[7] Sarsasapogenin also exhibits neuroprotective properties by inhibiting cholinesterases and preventing amyloid-β aggregation.[2][11] Timosaponin BII has demonstrated neuroprotective effects by reducing the expression of β-secretase 1 (BACE1).[10][12]

| Compound | Biological Target/Model | Assay | IC50/EC50 Value | Reference |

| Timosaponin AIII (TAIII) | Acetylcholinesterase (AChE) | Enzymatic | 35.4 µM | [7] |

| Sarsasapogenin | Acetylcholinesterase (AChE) | Enzymatic | 7.7 µM | [2][11] |

| Butyrylcholinesterase (BuChE) | Enzymatic | 23.4 µM | [2][11] |

Anti-inflammatory Activity

Timosaponin AIII and its metabolite sarsasapogenin have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[2][13] They have been shown to be dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8] Timosaponin BII also contributes to the anti-inflammatory profile by inhibiting the NLRP3 inflammasome.

| Compound | Target/Cell Line | Assay | IC50 Value | Reference |

| Timosaponin AIII (TAIII) | COX-2 | Enzymatic | 1.81 µM | [8] |

| 5-LOX | Enzymatic | 1.21 µM | [8] | |

| Timosaponin BIII (TBIII) | Nitric Oxide (NO) Production (N9 microglia) | Griess Assay | 11.91 µM | [14] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[15][16][17][18]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.[19][20][21][22][23]

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Indomethacin or Phenylbutazone)

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compounds, positive control, or vehicle to different groups of animals via oral gavage or intraperitoneal injection.

-

After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Morris Water Maze Test

This test is used to assess spatial learning and memory in rodents, relevant for evaluating neuroprotective effects.[7][22][23]

Apparatus:

-